molecular formula C18H19F3N4O2 B2384156 CB2 modulator 1 CAS No. 666261-80-9

CB2 modulator 1

Cat. No.: B2384156
CAS No.: 666261-80-9
M. Wt: 380.371
InChI Key: CPVZTXHTOZWAMV-UHFFFAOYSA-N
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Description

CB2 modulator 1, also known as compound 130, is a potent CB2 modulator . It has potential applications in the treatment of immune disorders, inflammation, osteoporosis, and renal ischemia .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 380.36 . More detailed physical and chemical properties are not explicitly available in the current resources.

Mechanism of Action

CB2 modulator 1 primarily functions as an agonist of the CB2 receptor . Activation of CB2 receptors can inhibit certain neuronal circuits and has anti-inflammatory effects . This makes CB2 an interesting target for neuroprotection and the treatment of neurological disorders .

Future Directions

The future directions in the research of CB2 modulator 1 involve the development of allosteric modulators that might offer a novel therapeutic approach to achieve potential therapeutic benefits while avoiding inherent side effects of orthosteric ligands . There is also interest in identifying chemotypes with a potential dual CB2/TRPV1 profile , and in the further development of CB2 receptor allosteric modulators .

Properties

IUPAC Name

2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVZTXHTOZWAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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